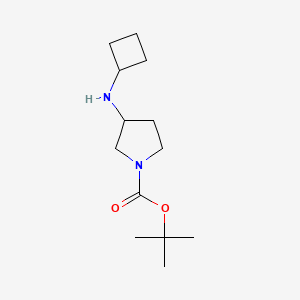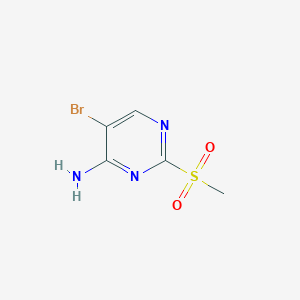
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
Overview
Description
5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H6BrN3O2S . It has a molecular weight of 252.09 . The compound is typically stored in a dark place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
- A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized through nucleophilic substitution reactions, showcasing significant antimicrobial activity against bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Ranganatha et al., 2018).
Antimicrobial Additives
- Heterocyclic compounds incorporating pyrimidine derivatives were developed and tested as antimicrobial additives in polyurethane varnishes and printing ink pastes. These compounds demonstrated excellent antimicrobial effects, suggesting their usefulness in protective surface coatings (El‑Wahab et al., 2015).
Inhibitors for Enzymatic Activity
- Novel 2,4-diaminopyrimidines designed as dihydrofolate reductase (DHFR) inhibitors were synthesized. These compounds showed high activity against bacterial enzymes, including those from drug-resistant strains, underscoring their potential in developing new antibacterial agents (Wyss et al., 2003).
Development of New Materials
- Pyrimidine derivatives were utilized in the synthesis of new materials, such as thiazolo[4,5-d]pyrimidine derivatives, which were prepared and potentially applicable in various fields, indicating the versatility of these compounds in materials science (Rahimizadeh et al., 2007).
Chemoselective Reactions
- The chemoselectivity of reactions involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines was explored, revealing insights into selective displacement reactions that are crucial for the design and synthesis of complex molecules (Baiazitov et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .
properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDXZZOONBDILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857661 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379324-53-4 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



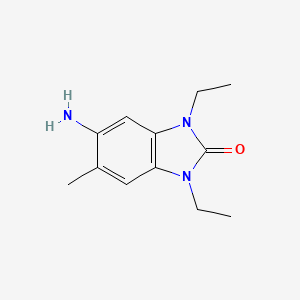

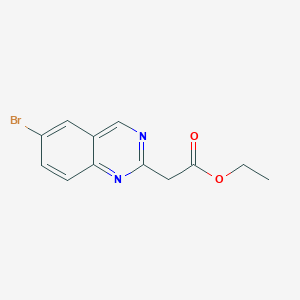



![8-Chloro-3,4-dideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B1512196.png)
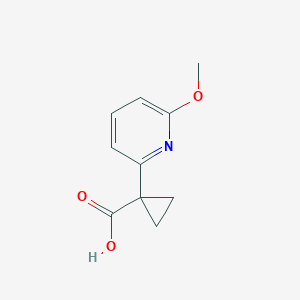
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)
![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)

